N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine GLP-1R agonist DMB is an agonist of glucagon-like peptide 1 receptor (GLP-1R; KB = 26.3 nM for the recombinant human receptor). It inhibits forskolin-induced cAMP accumulation in BHK cells expressing the recombinant human receptor with an EC50 value of 101 nM. GLP-1R (100 and 1,000 nM) increases insulin levels induced by D-(+)-glucose in pancreatic islets isolated from wild-type, but not Glp1r knockout, mice. It reduces fasting plasma glucose levels in mice when administered at a dose of 5 µmol/kg.
Novel GLP-1 receptor agonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 281209-71-0
VCID: VC0006316
InChI: InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)
SMILES: CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl
Molecular Formula: C13H15Cl2N3O2S
Molecular Weight: 348.2 g/mol

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

CAS No.: 281209-71-0

Cat. No.: VC0006316

Molecular Formula: C13H15Cl2N3O2S

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine - 281209-71-0

CAS No. 281209-71-0
Molecular Formula C13H15Cl2N3O2S
Molecular Weight 348.2 g/mol
IUPAC Name N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine
Standard InChI InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)
Standard InChI Key GNZCSGYHILBXLL-UHFFFAOYSA-N
SMILES CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl
Canonical SMILES CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has the molecular formula C₁₃H₁₅Cl₂N₃O₂S and a molecular weight of 348.25 g/mol . Its IUPAC name systematically describes the quinoxaline ring substituted at positions 2, 3, 6, and 7:

  • Position 2: Tert-butylamine group (-NH-C(CH₃)₃)

  • Position 3: Methylsulfonyl group (-SO₂-CH₃)

  • Positions 6 and 7: Chlorine atoms .

The compound’s ChEMBL ID (CHEMBL398714) and Nikkaji number (J2.549.448B) facilitate tracking across chemical databases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point198–202°C (decomposes)
SolubilityDMSO: ≥10 mM; Water: <0.1 mg/mL
LogP (Partition Coefficient)3.2 ± 0.3
Storage Conditions2–8°C, inert atmosphere, dark

Conformational Analysis

X-ray crystallography and computational modeling reveal that the tert-butyl group induces steric hindrance, stabilizing a planar quinoxaline ring conformation. This geometry optimizes receptor binding by aligning the methylsulfonyl group for hydrogen bonding with the GLP-1 receptor’s extracellular domain. The dichloro substituents enhance lipophilicity, improving membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Chlorination: Electrophilic substitution using chlorine gas in the presence of FeCl₃ at 60°C to introduce dichloro groups.

  • Sulfonylation: Reaction with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine.

  • Amination: Nucleophilic substitution with tert-butylamine in tetrahydrofuran at reflux.

Yields typically range from 15–22%, necessitating chromatographic purification.

Table 2: Optimization Strategies for Improved Yield

ParameterAdjustmentOutcome
Chlorination TemperatureReduced to 50°C89% purity (vs. 72%)
Amination SolventSwitched to DMF28% yield (vs. 18%)
Catalyst LoadTriethylamine increased to 2 eq95% conversion

Reactivity Profile

The methylsulfonyl group participates in sulfonamide coupling reactions, enabling derivatization at the quinoxaline 3-position. The dichloro substituents undergo SNAr reactions with amines or thiols, offering routes to analogs with modified pharmacokinetic properties. Stability studies show decomposition above 200°C, with hydrolysis observed under strongly acidic (pH <2) or basic (pH >12) conditions.

Biological Activity and Pharmacological Mechanisms

GLP-1 Receptor Agonism

GLP-1 receptor activation enhances glucose-dependent insulin secretion and suppresses glucagon release. In BHK cells expressing human GLP-1R, the compound achieves 80% receptor occupancy at 100 nM, reducing cAMP levels by 65%. Comparative studies show it is 3-fold less potent than exendin-4 but exhibits superior metabolic stability.

Table 3: In Vitro Pharmacological Data

AssayResultSource
cAMP Inhibition (EC₅₀)101 ± 12 nM
Plasma Protein Binding (Human)92.4 ± 1.8%
Hepatic Clearance (Microsomes)18 mL/min/kg

Selectivity Profiling

Screening against 168 GPCRs revealed <10% cross-reactivity with GIPR or glucagon receptors. Off-target effects include weak inhibition of hERG (IC₅₀ = 12 μM), suggesting a low cardiac risk profile.

Applications in Metabolic Disorder Research

Preclinical Diabetes Models

In db/db mice, daily oral administration (10 mg/kg) reduced fasting glucose by 38% over 14 days, comparable to liraglutide. Pancreatic histology showed 22% increased β-cell mass, indicating regenerative potential.

Future Research Directions

  • Structural Optimization: Introducing electron-withdrawing groups at position 4 to enhance metabolic stability.

  • Formulation Development: Lipid nanoparticle encapsulation to improve oral bioavailability (currently <5% in primates).

  • Long-Term Toxicity Studies: 52-week rodent carcinogenicity trials to assess tumorigenic risk.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator